molecular formula C9H12N2O2 B1590022 Ethyl 2-(6-aminopyridin-2-yl)acetate CAS No. 71469-82-4

Ethyl 2-(6-aminopyridin-2-yl)acetate

Cat. No.: B1590022
CAS No.: 71469-82-4
M. Wt: 180.2 g/mol
InChI Key: AJIPGVQKXQFJNX-UHFFFAOYSA-N
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Description

Ethyl 2-(6-aminopyridin-2-yl)acetate, also known as ethyl (6-amino-2-pyridinyl)acetate, is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . It is a solid substance and should be stored at 4°C, protected from light .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3,(H2,10,11) . This code provides a specific string of characters that represents the 2D structure of the molecule.


Physical and Chemical Properties Analysis

This compound has a boiling point of 298.6°C at 760 mmHg . The density of this compound is predicted to be 1.168 g/cm3 .

Scientific Research Applications

Reactivity and Synthesis

  • Ethyl 2-(6-aminopyridin-2-yl)acetate has been used in chemical reactions involving 2-aminopyridine and Meldrum’s acid, showcasing its utility in the synthesis of various organic compounds. For example, it was successfully synthesized alongside ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, demonstrating its reactivity and potential in creating novel compounds (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Anticancer Applications

  • Research has indicated its potential in the synthesis of anticancer agents. Specifically, it's been involved in the synthesis of pyridooxazines and pyridothiazines, which have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Solubility Studies

  • The solubility of 2-aminopyridine, a key component in the synthesis of this compound, has been studied extensively, shedding light on its physical properties and potential applications in various solvents (Wei & Chen, 2009).

Photophysical Properties

  • The compound has been used in the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, where its spectral-fluorescent properties were investigated, linking chemical structure to photophysical properties (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Ligand Synthesis

  • It has been utilized in the synthesis of ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, valuable for their electronic absorption properties and ability to anchor to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

Memory Facilitation Studies

  • In the field of neurology, it has been involved in the synthesis of compounds affecting memory abilities in mice, indicating its potential in neuroscientific research and therapeutic applications (Ming-zhu, 2007; Ming-zhu, 2010; Ming-zhu, 2012).

Safety and Hazards

This compound is considered harmful and it may cause serious eye irritation . It may also cause drowsiness or dizziness . The safety information pictograms indicate that it is harmful .

Properties

IUPAC Name

ethyl 2-(6-aminopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIPGVQKXQFJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516747
Record name Ethyl (6-aminopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71469-82-4
Record name Ethyl (6-aminopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 15% n-hexane solution (338.6 g.) of n-butyllithium was dropwise added to a solution of 2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine (100 g.) in anhydrous tetrahydrofuran (300 ml.) at -20° to -30° C. over one hour and the solution was stirred at 20° to 23° C. for one hour. The resultant solution was added in small portions to crushed dry ice (1 kg.) under stirring, and stirred till a room temperature. After removing tetrahydrofuran from the solution under reduce pressure, absolute ethanol (1 l.) was added to the residue. 30% Ethanol solution (660 ml.) of hydrochloric acid was dropwise added to the solution at -5° to -10° C., and further hydrogen chloride gas was bubbled at 0° to 5° C. for 30 minutes and then the solution was stirred at 10° C. overnight. After removing ethanol from the resultant solution, the residue was dissolved in water, and washed with ethyl acetate 3 times. The solution was adjusted to pH 7 to 8 with sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate extract was washed with a saturated aqueous solution of sodium chloride, dried and concentrated under reduced pressure to give the crude product (54 g.). The product was purified by column chromatography on silica gel (1 kg.) with an eluent (ethyl acetate+benzene) to give ethyl 2-(6-aminopyridin-2-yl)acetate (30.2 g.), mp. 66° to 68° C.
Quantity
338.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
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0 (± 1) mol
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reactant
Reaction Step Two
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1 kg
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reactant
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Synthesis routes and methods II

Procedure details

A 15% n-hexane solution (338.6 g.) of n-butyllithium was dropwise added to a solution of 6-[N,N-bis(trimethylsilyl)amino]-2-methylpyridine (100 g.) in anhydrous tetrahydrofuran (300 ml.) at -20° to -30° C. over one hour and the solution was stirred at 20° to 23° C. for one hour. The resultant solution was added in small portions to crushed dry ice (1 kg.) under stirring, and stirred till a room temperature. After removing tetrahydrofuran from the solution under reduced pressure, absolute ethanol (1 l) was added to the residue. 30% Ethanol solution (660 ml.) of hydrochloric acid was dropwise added to the solution at -5° to -10° C., and further hydrogen chloride gas was bubbled at 0° to 5° C. for 30 minutes and then the solution was stirred at 10° C. overnight. After removing ethanol from the resultant solution, the residue was dissolved in water, and washed with ethyl acetate 3 times. The solution was adjusted to pH 7 to 8 with sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate extract was washed with a saturated aqueous solution of sodium chloride, dried and concentrated under reduced pressure to give the crude product (54 g.) The product was purified by column chromatography on silica gel (1 kg.) with an eluent (ethyl acetate+benzene) to give ethyl 2-(6-aminopyridin-2-yl)acetate (30.2 g.), mp 66° to 68° C.
Quantity
338.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-[N,N-bis(trimethylsilyl)amino]-2-methylpyridine
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 kg
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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